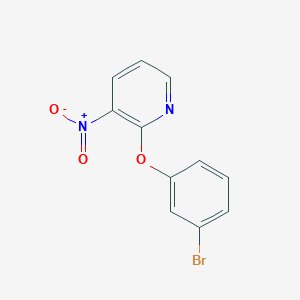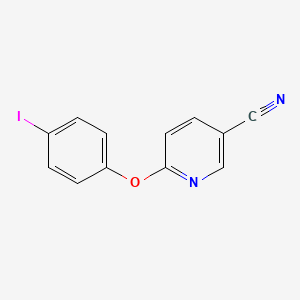
3-(ピリジン-4-イル)-1H-ピラゾール-5-アミン
概要
説明
3-(Pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
科学的研究の応用
3-(Pyridin-4-yl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
生化学分析
Biochemical Properties
3-(pyridin-4-yl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinase 2, a serine/threonine-protein kinase involved in the regulation of the cell cycle . The interaction between 3-(pyridin-4-yl)-1H-pyrazol-5-amine and cyclin-dependent kinase 2 can lead to the inhibition of the kinase’s activity, thereby affecting cell cycle progression and cellular proliferation.
Cellular Effects
The effects of 3-(pyridin-4-yl)-1H-pyrazol-5-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of AMP-activated protein kinase (AMPK), an energy sensor protein kinase that regulates cellular energy metabolism . By modulating AMPK activity, 3-(pyridin-4-yl)-1H-pyrazol-5-amine can alter glucose uptake, lipid metabolism, and overall cellular energy balance.
Molecular Mechanism
At the molecular level, 3-(pyridin-4-yl)-1H-pyrazol-5-amine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s interaction with cyclin-dependent kinase 2 involves binding to the enzyme’s active site, thereby preventing substrate phosphorylation and subsequent cell cycle progression . Additionally, 3-(pyridin-4-yl)-1H-pyrazol-5-amine can modulate the activity of AMPK by binding to its regulatory subunits, influencing the kinase’s ability to respond to changes in cellular energy levels .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(pyridin-4-yl)-1H-pyrazol-5-amine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its gradual degradation, potentially affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 3-(pyridin-4-yl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular metabolism and energy balance. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
3-(pyridin-4-yl)-1H-pyrazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can influence the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . By modulating acetylcholinesterase activity, 3-(pyridin-4-yl)-1H-pyrazol-5-amine can affect neurotransmitter levels and neuronal signaling, contributing to its potential therapeutic applications in neurological disorders.
Transport and Distribution
The transport and distribution of 3-(pyridin-4-yl)-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues where it exerts its biological effects . The localization and accumulation of 3-(pyridin-4-yl)-1H-pyrazol-5-amine are influenced by its interactions with transport proteins, which facilitate its movement within the cellular environment.
Subcellular Localization
The subcellular localization of 3-(pyridin-4-yl)-1H-pyrazol-5-amine plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins . The precise localization of 3-(pyridin-4-yl)-1H-pyrazol-5-amine within the cell can influence its ability to modulate cellular processes and signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
化学反応の分析
Types of Reactions: 3-(Pyridin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
作用機序
The mechanism of action of 3-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
類似化合物との比較
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features similar pyridine rings but with different functional groups.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a triazole ring instead of a pyrazole ring.
Uniqueness: 3-(Pyridin-4-yl)-1H-pyrazol-5-amine is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
特性
IUPAC Name |
5-pyridin-4-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRGSALNBWSYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596128 | |
| Record name | 5-(Pyridin-4-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91912-53-7 | |
| Record name | 5-(Pyridin-4-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of these compounds influence their crystal packing?
A: The crystal structures reveal that both derivatives exhibit specific dihedral angles between the pyrazole ring and its substituents. These angles influence the overall molecular shape and, consequently, their packing arrangement within the crystal lattice. The presence of intermolecular hydrogen bonds, such as N—H⋯N and N—H⋯O in the 4-nitrophenyl derivative and N—H⋯N and N—H⋯F in the phenyl derivative , further stabilizes the crystal packing. These packing interactions are crucial for understanding the solid-state properties of these compounds, which can be relevant for formulation and drug development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B1319004.png)

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)











